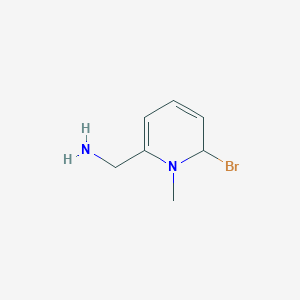

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine

Description

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is a brominated dihydropyridine derivative featuring a methyl group at the 1-position and a methanamine substituent at the 2-position. This compound is structurally characterized by a partially saturated pyridine ring (1,6-dihydropyridine), which reduces aromaticity and may enhance reactivity compared to fully aromatic analogs. Such compounds are often explored in medicinal chemistry as intermediates or bioactive molecules due to their tunable electronic and steric profiles .

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

(2-bromo-1-methyl-2H-pyridin-6-yl)methanamine |

InChI |

InChI=1S/C7H11BrN2/c1-10-6(5-9)3-2-4-7(10)8/h2-4,7H,5,9H2,1H3 |

InChI Key |

TWCFTMRWDQOOLE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C=CC=C1CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine typically involves the bromination of a pyridine derivative followed by methylation and subsequent amination. One common synthetic route involves the following steps:

Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Methylation: The brominated pyridine derivative is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies indicate that derivatives of dihydropyridine compounds exhibit promising anticancer activities. The bromine substitution in (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine may enhance its interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

Research has suggested that dihydropyridine derivatives can act as neuroprotective agents. The unique structure of this compound may facilitate its ability to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including Suzuki and Heck reactions, which are pivotal in constructing diverse molecular architectures .

Functionalization Potential

The presence of the bromine atom in the compound enhances its electrophilic character, making it a suitable candidate for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in designing new pharmaceuticals with tailored biological activities .

Biochemical Probes

Target Identification

Due to its structural features, this compound can be utilized as a biochemical probe to study specific receptor interactions within cellular environments. This application is crucial for elucidating mechanisms of action for various biological pathways and drug targets .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of dihydropyridine derivatives and tested their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the potential of dihydropyridine derivatives in preventing neuronal cell death induced by oxidative stress. The study demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures .

Mechanism of Action

The mechanism of action of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine with related compounds:

Key Research Findings and Implications

The methyl group at the 1-position introduces steric hindrance, which may improve metabolic stability in vivo . In contrast, the methoxy group in (6-Bromo-5-methoxypyridin-2-yl)methanol enhances polarity, making it more water-soluble but less membrane-permeable than the amine-containing target compound .

Biological Activity: Compounds with chlorophenyl substituents (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) exhibit inhibitory effects on wheat germination, suggesting that electron-withdrawing groups (Cl, NO₂) enhance bioactivity in agrochemical contexts . The target compound’s bromine atom may similarly modulate electronic properties but with greater steric bulk. Benzimidazole- and naphthyridine-based analogs (e.g., and ) demonstrate the importance of fused heterocycles in enhancing binding to biological targets, whereas the target compound’s simpler dihydropyridine structure may offer synthetic accessibility .

Medicinal Chemistry Applications :

- The aromatic pyridine derivative (6-Bromopyridin-2-yl)methanamine has been utilized in kinase inhibitor synthesis, highlighting the role of the amine group in forming hydrogen bonds with target proteins . The dihydro variant’s saturated ring could alter binding kinetics or selectivity.

- Naphthalene-derived methanamines (e.g., sertraline intermediates) illustrate how extended aromatic systems improve CNS penetration, a property that could be explored for the target compound in neuroactive drug development .

Contrasting Properties and Challenges

- Lipophilicity vs. Solubility : The benzyl group in (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The target compound’s methyl group balances moderate lipophilicity with amine-driven solubility.

- Synthetic Complexity : The sertraline intermediate () requires multi-step synthesis due to its naphthalene backbone, whereas the target compound’s dihydropyridine structure may allow simpler, scalable routes .

Biological Activity

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₇H₁₁BrN₂

- Molecular Weight : 203.08 g/mol

- CAS Number : 675109-37-2

- InChIKey : UXUZAQVJXNKSIZ-UHFFFAOYSA-N

The presence of a bromine atom at the 6-position of the dihydropyridine ring significantly influences its chemical reactivity and biological interactions. The methanamine group enhances solubility and reactivity, making it a valuable candidate for medicinal chemistry applications .

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Condensation Reactions : Utilizing appropriate precursors in the presence of bases.

- Reduction Processes : Involving the reduction of corresponding nitriles or imines to yield the final amine product.

These methods allow for variations in substituents, which can lead to different biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits growth in specific cancer cell lines |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the dihydropyridine ring can significantly alter the compound's biological efficacy. For instance, substituting bromine with other halogens (e.g., chlorine or iodine) leads to different reactivity profiles and biological activities. The following table summarizes key differences in analogs:

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Feature | Biological Activity Impact |

|---|---|---|

| (6-Chloro-1-methyl-1,6-dihydropyridin-2-yl)methanamine | Chlorine instead of bromine | Different binding affinity |

| (6-Iodo-1-methyl-1,6-dihydropyridin-2-yl)methanamine | Iodine instead of bromine | Altered reactivity due to size |

| (5-Bromo-2-methylpyridin-3-yl)methanamine | Bromination at different position | Variability in biological activity |

Case Studies

A recent study explored the effects of this compound on apoptosis-related gene expression in cancer models. The findings revealed that this compound could induce apoptosis in resistant cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Another investigation highlighted its potential as an inhibitor for certain enzymes involved in drug metabolism, raising concerns about possible drug-drug interactions when used in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.